

# **Endogenous ligands for the APJ receptor**

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An In-Depth Technical Guide to the Endogenous Ligands of the APJ Receptor

For Researchers, Scientists, and Drug Development Professionals

### Introduction

The Apelin Receptor (APJ, or APLNR) is a Class A G-protein coupled receptor (GPCR) that has garnered significant attention as a therapeutic target for a range of pathologies, including cardiovascular diseases, metabolic disorders, and cancer.[1][2] Initially identified in 1993 as an orphan receptor due to its sequence homology with the angiotensin II receptor (AT1R) but lack of binding to angiotensin II, its first endogenous ligand, Apelin, was discovered in 1998.[1][2][3] More recently, a second, structurally distinct endogenous ligand named Elabela (also known as Toddler or Apela) was identified.[2] This guide provides a comprehensive overview of these two endogenous ligands, their quantitative interaction with the APJ receptor, the signaling pathways they initiate, and the key experimental protocols used for their characterization.

# The Endogenous Ligands: Apelin and Elabela

The APJ receptor is activated by two distinct families of endogenous peptide ligands that arise from larger precursor proteins.[4]

Apelin: The human apelin gene (APLN) encodes a 77-amino acid preproprotein.[5] Post-translational cleavage by endopeptidases results in several biologically active C-terminal fragments.[5] Major isoforms include apelin-36, apelin-17, and apelin-13.[3] A pyroglutamylated form of apelin-13, [Pyr¹]-apelin-13, is also a potent, and more stable, isoform.[6] These isoforms exhibit varying tissue distribution and functional potencies.[1]



• Elabela (ELA)/Toddler: Discovered as a crucial factor in embryonic development, Elabela is the second identified endogenous ligand for APJ.[2] It is encoded by a gene previously considered non-coding and is translated into a 54-amino acid precursor.[7] This precursor is processed into smaller active peptides, such as Elabela-32 and Elabela-21.[7] Despite activating the same receptor, Elabela shares very little sequence homology with apelin.[4]

# **Quantitative Ligand Binding and Functional Data**

The characterization of ligand-receptor interactions relies on quantitative measurements of binding affinity and functional potency. The data below, compiled from studies using recombinant human APJ receptors expressed in cell lines like HEK-293 or CHO, illustrates the distinct profiles of various apelin and elabela isoforms.

#### **Data Presentation**

Table 1: Binding Affinities of Endogenous Ligands at the APJ Receptor

Ligand	Assay Type	Radioligand	Cell Line	Binding Affinity (K <sub>i</sub> , nM)	Citation(s)
Apelin-36	Competition	[ <sup>125</sup> I]-apelin- 13	HEK-293	1.735	[7]
Apelin-17	Competition	[ <sup>125</sup> I]-apelin- 13	HEK-293	4.651	[7]
Apelin-13	Competition	[ <sup>125</sup> I]-apelin- 13	HEK-293	8.336	[7]
pGlu¹-apelin- 13	Competition	[ <sup>125</sup> I]-apelin- 13	HEK-293	14.366	[7]
Elabela-32	Competition	[ <sup>125</sup> I]-apelin- 13	HEK-293	1.343	[7]
Elabela-21	Competition	[ <sup>125</sup> l]-apelin- 13	HEK-293	4.364	[7]







K<sub>i</sub> (Inhibition Constant): Represents the concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of radioligand.

Table 2: Functional Potencies of Endogenous Ligands at the APJ Receptor



Ligand	Assay Type	Parameter	Cell Line	Potency (EC50, nM)	Citation(s)
Apelin-13	β-arrestin 2 Recruitment (BRET)	logEC <sub>50</sub> = -6.813	HEK-293	~154	
Apelin-17	β-arrestin 2 Recruitment (BRET)	logEC <sub>50</sub> = -8.333	HEK-293	~4.6	_
Apelin-36	β-arrestin 2 Recruitment (BRET)	logEC50 = -6.708	HEK-293	~196	-
Elabela-32	β-arrestin 2 Recruitment (BRET)	logEC50 = -7.878	HEK-293	~13.2	_
Elabela-21	β-arrestin 2 Recruitment (BRET)	logEC50 = -7.175	HEK-293	~66.8	-
Elabela	cAMP Inhibition	EC50	СНО	11.1	[8]
Elabela	ERK1/2 Phosphorylati on	EC50	СНО	14.3	[8]
ELA-32	β-arrestin Recruitment	pD <sub>2</sub> = 9.07	СНО	~0.085	[9]
ELA-21	β-arrestin Recruitment	pD <sub>2</sub> = 8.87	СНО	~0.135	[9]
[Pyr¹]apelin- 13	β-arrestin Recruitment	pD <sub>2</sub> = 8.89	СНО	~0.129	[9]

 $EC_{50}$  (Half-maximal effective concentration): The concentration of a ligand that induces a response halfway between the baseline and maximum.  $pD_2$  is the negative logarithm of the



EC50.

### **APJ Receptor Signaling Pathways**

Activation of the APJ receptor by apelin or elabela initiates downstream signaling through two primary, and at times distinct, pathways: G-protein dependent and  $\beta$ -arrestin dependent signaling.[4]

G-Protein Dependent Signaling: The APJ receptor predominantly couples to the inhibitory G-protein subunit,  $G\alpha$ i.[4] This coupling leads to:

- Inhibition of Adenylyl Cyclase: This results in a decrease in intracellular cyclic AMP (cAMP) levels.[8]
- Activation of Phospholipase C (PLC): This pathway can also be activated, leading to the generation of inositol trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG), which in turn mobilize intracellular calcium stores.[3][10]
- Activation of Kinase Cascades: The APJ receptor activates the PI3K/Akt and MAPK/ERK (Extracellular signal-regulated kinase) pathways, which are crucial for processes like cell proliferation, migration, and angiogenesis.[11]

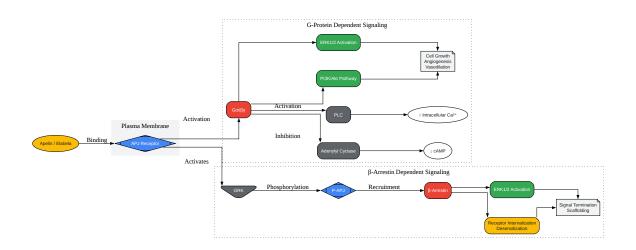
β-Arrestin Dependent Signaling: Following agonist binding and subsequent phosphorylation by G-protein coupled receptor kinases (GRKs), APJ recruits β-arrestins (β-arrestin 1 and 2).[1][12] This interaction has two major consequences:

- Receptor Desensitization and Internalization: β-arrestin binding sterically hinders further G-protein coupling, terminating the initial signal. It then acts as an adaptor protein to facilitate the internalization of the receptor via clathrin-coated pits.[1][12]
- Scaffolding for Downstream Signaling: β-arrestins can act as scaffolds to initiate a second wave of G-protein-independent signaling, which can also lead to the activation of the ERK/MAPK pathway.[1][4]

Biased Agonism: A key feature of the APJ system is biased agonism, where different ligands preferentially activate one pathway over another. For example, some studies suggest Elabela and Apelin-17 show a bias towards the β-arrestin pathway compared to other apelin isoforms.



[7] This functional selectivity opens avenues for developing drugs that target specific downstream effects.



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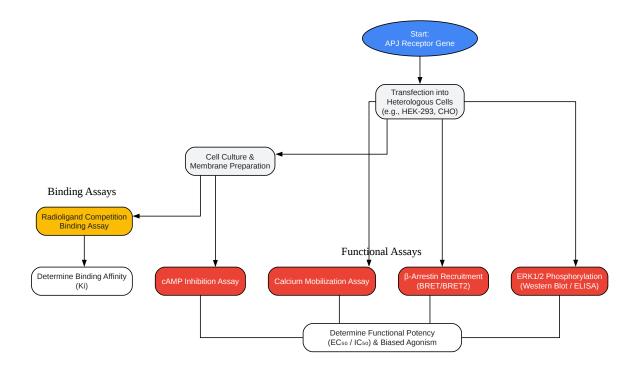


Caption: APJ Receptor Signaling Cascade.

# **Key Experimental Protocols**

Characterizing the interaction of endogenous ligands with the APJ receptor involves a suite of standardized in vitro assays.

## **Experimental Workflow Visualization**



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Caption: Workflow for APJ Ligand Characterization.



## **Detailed Methodologies**

1. Radioligand Competition Binding Assay

This assay is the gold standard for determining the binding affinity  $(K_i)$  of an unlabeled ligand. [13]

- Objective: To measure the ability of a test ligand (e.g., Elabela-32) to compete with a radiolabeled ligand (e.g., [1251]-Apelin-13) for binding to the APJ receptor.[14]
- Materials:
  - Cell membranes from a cell line stably expressing the human APJ receptor (e.g., HEK-293 or CHO cells).[14]
  - Radioligand: [¹²⁵I]-Apelin-13 at a fixed concentration (typically at or below its K<sub>e</sub>).
  - Unlabeled test ligands at a range of concentrations.
  - Binding Buffer (e.g., 25 mM HEPES, 10 mM MgCl<sub>2</sub>, 1 mM CaCl<sub>2</sub>, 0.5% BSA, pH 7.4).[14]
  - Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4).[14]
  - Glass fiber filters (e.g., GF/C) and a cell harvester.[15]
- Protocol:
  - Incubate a fixed amount of cell membrane preparation with the radioligand and varying concentrations of the unlabeled test ligand in a 96-well plate.[15]
  - Allow the reaction to reach equilibrium (e.g., 60-120 minutes at room temperature or 30°C).[7][15]
  - Rapidly terminate the reaction by filtering the mixture through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[13]
  - Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioactivity.[15]



- Measure the radioactivity trapped on the filters using a gamma counter.[14]
- o Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor ligand. Use non-linear regression to determine the IC₅₀ value, which is then converted to the K₁ value using the Cheng-Prusoff equation.[16]

#### 2. β-Arrestin Recruitment Assay (BRET)

This assay measures the direct interaction between the activated APJ receptor and  $\beta$ -arrestin in live cells.[17]

- Objective: To quantify ligand-induced recruitment of β-arrestin to the APJ receptor.
- Materials:
  - HEK-293 cells transiently co-transfected with two constructs:
    - APJ receptor fused to a BRET donor (e.g., Renilla luciferase, Rluc).[18]
    - β-arrestin-2 fused to a BRET acceptor (e.g., Venus, a YFP variant).[18]
  - BRET substrate (e.g., coelenterazine-h).
  - Test ligands at various concentrations.
- Protocol:
  - Plate the transfected cells in a white, clear-bottom 96-well plate.[17]
  - Replace the culture medium with a buffer (e.g., PBS with Ca<sup>2+</sup>/Mg<sup>2+</sup>).
  - Add the BRET substrate and incubate for 5-10 minutes.[18]
  - Measure the baseline BRET signal using a plate reader capable of simultaneous dualemission detection (e.g., at ~480 nm for Rluc and ~530 nm for Venus).
  - Add the test ligand at various concentrations and immediately begin kinetic measurements of the BRET signal for 15-30 minutes.[7]



- Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the change in BRET ratio against the log concentration of the ligand to determine the EC<sub>50</sub>.
   [18]
- 3. ERK1/2 Phosphorylation Assay (Western Blot)

This assay measures the activation of a key downstream signaling pathway.[19]

- Objective: To detect the level of phosphorylated ERK1/2 (p-ERK) following receptor activation.
- Materials:
  - APJ-expressing cells (e.g., HEK-293).[20]
  - Test ligands.
  - Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
  - Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
  - HRP-conjugated secondary antibody.
  - SDS-PAGE and Western blotting equipment.
- · Protocol:
  - Culture cells to ~90% confluency and serum-starve them for 4-12 hours to reduce basal ERK phosphorylation.[19]
  - Stimulate the cells with various concentrations of the test ligand for a short period (typically 5-15 minutes).[19]
  - Immediately place the plate on ice and lyse the cells.[20]
  - Determine the protein concentration of the lysates.



- Separate equal amounts of protein using SDS-PAGE and transfer to a PVDF membrane.
  [20]
- Probe the membrane with the anti-phospho-ERK1/2 primary antibody, followed by the HRP-conjugated secondary antibody.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate.
- Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.
  [19]
- Data Analysis: Quantify band intensity using densitometry. Normalize the p-ERK signal to the total ERK signal. Plot the normalized values against ligand concentration to determine EC<sub>50</sub>.[20]
- 4. Intracellular Calcium Mobilization Assay

This assay is used to measure Gq-mediated signaling, though APJ can also couple to this pathway.[21]

- Objective: To measure the increase in intracellular calcium concentration following ligand stimulation.
- Materials:
  - APJ-expressing cells (e.g., CHO, HEK-293).[8]
  - A cell-permeant fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM).
  - Assay buffer (e.g., HBSS).
  - A fluorescence plate reader with automated injection capabilities (e.g., FlexStation).[23]
- · Protocol:
  - Plate cells in a black, clear-bottom 96-well plate and grow overnight.



- Load the cells with the calcium indicator dye by incubating them with the dye solution for 30-60 minutes at 37°C.[24]
- Wash the cells to remove excess extracellular dye.
- Place the plate in the fluorescence reader and measure the baseline fluorescence.
- Use the integrated fluidics to inject the test ligand at various concentrations into the wells.
- Immediately record the change in fluorescence intensity over time (typically 1-3 minutes).
  [22]
- Data Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline. Plot this response against the log concentration of the ligand to determine the EC<sub>50</sub>.[21]

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